(S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoicacidhydrochloride
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Overview
Description
(S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale application of these synthetic routes, optimized for yield and purity. The choice of method depends on the specific derivative being produced and the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes.
Scientific Research Applications
(S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of (S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various biological molecules, potentially inhibiting or activating certain pathways. For example, thiophene derivatives have been shown to interact with voltage-gated sodium channels, which can affect nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
(S)-4-Methyl-2-(thiophene-2-carboxamido)pentanoic acid hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can confer distinct biological and chemical properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C11H16ClNO3S |
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Molecular Weight |
277.77 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(thiophene-2-carbonylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3S.ClH/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9;/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15);1H/t8-;/m0./s1 |
InChI Key |
YPAZYCIOCOJYPY-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CS1.Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CS1.Cl |
Origin of Product |
United States |
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